molecular formula C9H14ClN3O4S B1431130 N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate CAS No. 1426290-46-1

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate

Cat. No. B1431130
M. Wt: 295.74 g/mol
InChI Key: MNRXEKPTBVQVCY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate, also known as AG-3-5 or AG-3, is a guanidine derivative that has been extensively studied for its potential therapeutic applications. AG-3-5 has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism Of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.

Advantages And Limitations For Lab Experiments

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the lab. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been extensively studied, and its biological activities have been well characterized. However, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has several potential future directions for research. One area of research could be the development of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate could be further elucidated to better understand its biological effects.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)guanidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.CH4O3S/c1-13-7-3-2-5(9)4-6(7)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRXEKPTBVQVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate
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N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate
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N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate
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